molecular formula C22H19N5O4S B2775662 1-[6-(4-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE CAS No. 877813-36-0

1-[6-(4-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE

Cat. No.: B2775662
CAS No.: 877813-36-0
M. Wt: 449.49
InChI Key: KOOANGXEOVILJM-UHFFFAOYSA-N
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Description

1-[6-(4-Nitrophenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]propan-1-one is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazine core. Its structure includes a 4-nitrophenyl group at position 6, a phenyl group at position 3, and a propanoyl substituent at position 5.

Properties

IUPAC Name

1-[6-(4-nitrophenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-3-17(28)20-19(14-10-12-16(13-11-14)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOANGXEOVILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-[6-(4-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight* Key Properties/Activities Reference
Target Compound Triazolo[3,4-b][1,3,4]thiadiazine 4-Nitrophenyl (6), Phenyl (3), Propanoyl (7) ~451.45 (calculated) Hypothesized enhanced electron-withdrawing effects; potential bioactivity inferred from analogs
1-[6-(3-Nitrophenyl)-3-phenyl-5-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one Triazolo[3,4-b][1,3,4]thiadiazine 3-Nitrophenyl (6), Phenyl (3), Propanoyl (7) ~451.45 (calculated) Meta-nitro substituent may reduce electronic effects compared to para-nitro isomer
3-(3-Pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole 3-Pyridyl (3), variable R groups (6) Varies (e.g., ~290–350) Demonstrated vasodilation activity; increased solubility due to pyridyl group
5-Methyl-6-nitro-2-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Triazolo[1,5-a]pyrimidinone 4-Pyridyl (2), Methyl (5), Nitro (6) 272.22 Compact fused system; nitro group enhances stability

*Molecular weights calculated using standard atomic masses.

Key Observations

Substituent Position and Electronic Effects :

  • The para-nitro group in the target compound likely provides stronger electron-withdrawing effects compared to the meta-nitro isomer in ’s compound. This difference could influence reactivity, solubility, and binding affinity in biological systems .
  • Pyridyl substituents (e.g., in ’s derivatives) enhance water solubility, whereas phenyl and nitro groups may increase lipophilicity .

Core Heterocyclic System: The triazolo[3,4-b][1,3,4]thiadiazine core (6-membered thiadiazine ring) offers greater conformational flexibility than the triazolo[3,4-b]thiadiazole (5-membered thiadiazole) system in . This flexibility may impact intermolecular interactions .

Biological Activity Trends :

  • Triazolothiadiazoles with pyridyl groups () exhibit vasodilation activity, suggesting that the target compound’s nitro and phenyl substituents might modulate similar pathways .
  • Nitro-substituted analogs (e.g., ) often display enhanced stability and reactivity, which could be leveraged in prodrug design .

Biological Activity

1-[6-(4-Nitrophenyl)-3-Phenyl-7-Propanoil-5H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazin-5-Yl]Propan-1-One is a complex organic compound that belongs to the class of triazolothiadiazines. Its unique structure features a triazole ring fused with a thiadiazine ring and various substituents including nitrophenyl and propanoyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O4SC_{22}H_{19}N_{5}O_{4}S with a molecular weight of 449.5 g/mol. The presence of the nitrophenyl group is significant for its biological activity, often enhancing the compound's interaction with biological targets.

Property Value
Molecular FormulaC22H19N5O4SC_{22}H_{19}N_{5}O_{4}S
Molecular Weight449.5 g/mol
CAS Number877813-36-0

The biological activity of 1-[6-(4-Nitrophenyl)-3-Phenyl-7-Propanoil-5H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazin-5-Yl]Propan-1-One primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound can inhibit enzyme activity through binding to active sites, thereby modulating various biochemical pathways.

Inhibition of Metallo-β-Lactamases (MBLs)

A notable study highlighted the compound's potential as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance. The compound exhibited an IC50 value of 38.36 μM against VIM-2 MBLs, demonstrating significant inhibitory activity. Molecular docking studies suggested that the triazole moiety interacts with zinc ions in the enzyme's active site, facilitating effective inhibition .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. For example:

  • Escherichia coli : Exhibited notable susceptibility.
  • Bacillus subtilis : Displayed reduced growth in the presence of the compound.

The presence of bulky hydrophobic groups in its structure is believed to contribute to its antimicrobial efficacy by enhancing membrane permeability and disrupting bacterial cell functions .

Antitumor Activity

In addition to its antimicrobial properties, preliminary studies suggest that 1-[6-(4-Nitrophenyl)-3-Phenyl-7-Propanoil-5H-[1,2,4]Triazolo[3,4-B][1,3,4]Thiadiazin-5-Yl]Propan-1-One may possess antitumor activity. Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on MBL Inhibition : A study focused on the compound's ability to inhibit MBLs showed that it could effectively reduce resistance in bacterial strains resistant to β-lactam antibiotics. The study emphasized the importance of structural modifications to enhance potency against different MBL types .
  • Antimicrobial Efficacy : In vitro tests demonstrated that varying concentrations of the compound led to significant inhibition of bacterial growth across multiple strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing this triazolothiadiazine derivative, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazolothiadiazine derivatives typically involves cyclocondensation reactions. For example, analogous compounds were synthesized using diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride as a base . Ethanol as a solvent with triethylamine has also been employed for similar heterocyclic systems, with stirring at room temperature for 6 hours yielding crystalline products . Key factors affecting yield include solvent polarity (toluene vs. ethanol), base strength (NaH vs. Et₃N), and reaction time. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters.

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR and FT-IR to confirm functional groups (e.g., propionyl C=O stretch at ~1700 cm⁻¹) and aromatic proton environments.
  • X-ray crystallography for absolute configuration determination, as demonstrated for related triazolothiadiazines .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
    Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic steps or byproduct formation .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Reagent Compatibility: Sodium hydride (NaH) requires anhydrous conditions and careful quenching to avoid exothermic reactions .
  • Solvent Handling: Toluene and ethanol necessitate fume hood use and explosion-proof equipment.
  • Waste Management: Thiadiazine byproducts may contain sulfur; consult institutional guidelines for disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer: Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) can predict binding affinity. For example, triazolothiadiazines with nitro groups showed strong interactions with fungal enzyme active sites, suggesting antifungal potential . Use software like AutoDock Vina with AMBER force fields, validating results with in vitro assays. Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects or protein flexibility; address these with molecular dynamics simulations .

Q. How should researchers design experiments to resolve contradictory data in bioactivity studies?

Methodological Answer:

  • Factorial Design: Test variables (e.g., substituent electronic effects, steric bulk) systematically using a 2^k factorial approach to isolate confounding factors .
  • Comparative Analysis: Cross-validate results with structurally similar compounds (e.g., replacing 4-nitrophenyl with 4-fluorophenyl) to identify pharmacophore contributions .
  • Dose-Response Curves: Use nonlinear regression models (e.g., Hill equation) to quantify potency discrepancies .

Q. What advanced methodologies optimize reaction scalability while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry: Continuous reactors minimize exotherms and improve mixing for high-yield cyclocondensation .
  • In Situ Monitoring: Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of stoichiometry .
  • Hybrid QM/MM Calculations: Predict regioselectivity trends by modeling transition states (e.g., N- vs. S-alkylation pathways) .

Q. How can AI enhance the study of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Generative Models: Train neural networks on datasets of triazolothiadiazine derivatives to propose novel analogs with optimized logP or binding affinity .
  • Reinforcement Learning: Optimize reaction pathways by iterating between computational predictions (e.g., DFT-calculated activation energies) and robotic synthesis .
  • Data Integration: Combine experimental IC₅₀ values with docking scores and ADMET predictions in a unified database to identify outliers .

Methodological Frameworks for Contested Data

Q. What statistical approaches validate reproducibility in heterogeneous catalysis studies?

Methodological Answer:

  • Bland-Altman Analysis: Quantify agreement between replicate experiments (e.g., catalyst turnover numbers).
  • Bayesian Inference: Update reaction yield probabilities based on prior data (e.g., solvent effects from historical trials) .
  • Error Propagation Models: Account for uncertainties in HPLC purity measurements when reporting yields .

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • DFT-NMR Correlation: Calculate chemical shifts at the B3LYP/6-311+G(d,p) level and compare with experimental values. Deviations >0.5 ppm may indicate tautomerism or crystal packing effects .
  • Dynamic NMR Studies: Variable-temperature experiments detect conformational exchange broadening (e.g., rotamers in the propionyl group) .

Experimental Design for Multidisciplinary Studies

Q. What integrated approaches link synthetic chemistry with materials science applications?

Methodological Answer:

  • Co-crystallization Screens: Test the compound’s ability to form co-crystals with polymers for drug delivery matrices .
  • Surface Modification: Functionalize nanoparticles (e.g., AuNPs) via thiadiazine sulfur atoms, monitored by TEM and UV-vis .

Q. How can environmental impact assessments be incorporated into synthesis workflows?

Methodological Answer:

  • Life Cycle Analysis (LCA): Quantify waste generation and energy use using software like SimaPro, prioritizing solvent recovery .
  • Green Metrics: Calculate E-factors and atom economy for each synthetic step, benchmarking against industry standards .

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